3-(benzenesulfonyl)-1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
CAS No.: 886955-80-2
Cat. No.: VC5611502
Molecular Formula: C21H22ClN3O4S2
Molecular Weight: 479.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886955-80-2 |
|---|---|
| Molecular Formula | C21H22ClN3O4S2 |
| Molecular Weight | 479.99 |
| IUPAC Name | 3-(benzenesulfonyl)-1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C21H22ClN3O4S2/c1-29-17-8-7-16(22)20-19(17)23-21(30-20)25-12-10-24(11-13-25)18(26)9-14-31(27,28)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3 |
| Standard InChI Key | SRFBXGLJRUBVIW-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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Benzenesulfonyl Group: A sulfone-functionalized benzene ring (C₆H₅SO₂–) that enhances electron-withdrawing properties and influences receptor binding .
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Piperazine Ring: A six-membered diamine ring (C₄H₁₀N₂) that improves solubility and serves as a linker between functional groups .
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7-Chloro-4-methoxybenzothiazole: A bicyclic heteroaromatic system with chlorine and methoxy substituents, known for antimicrobial and anticancer activities .
The molecular formula is C₂₁H₂₂ClN₃O₄S₂, with a molecular weight of 479.99 g/mol . The SMILES notation (COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4) and InChIKey (SRFBXGLJRUBVIW-UHFFFAOYSA-N) provide precise stereochemical details .
Physicochemical Data
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Benzothiazole Formation: 7-Chloro-4-methoxy-1,3-benzothiazol-2-amine (CAS 67618-12-6) is synthesized via cyclization of substituted anilines with thiourea derivatives .
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Piperazine Coupling: The benzothiazole intermediate reacts with piperazine under nucleophilic substitution conditions .
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Sulfonylation: Propan-1-one is sulfonylated using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
Key reaction conditions include:
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Solvents: Dichloromethane, ethanol, or tetrahydrofuran.
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Catalysts: Palladium for cross-coupling steps (if applicable) .
Biological Activity and Mechanisms
Mechanistic Insights
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Electron-Withdrawing Effects: The benzenesulfonyl group enhances binding to ATP pockets in kinases .
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Piperazine Flexibility: Facilitates interactions with G-protein-coupled receptors (GPCRs) .
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Chlorine Substituent: Increases lipophilicity and membrane permeability .
Applications in Drug Discovery
Antimicrobial Development
The compound’s benzothiazole core is being explored against multidrug-resistant Mycobacterium tuberculosis (Table 1) .
Table 1: Comparative Activity of Benzothiazole Derivatives
| Compound | Target Pathogen | MIC (μM) | Source |
|---|---|---|---|
| 3-(Benzenesulfonyl)-[...] | M. tuberculosis | Pending | |
| Pretomanid (Control) | M. tuberculosis | 0.015 |
Oncology Research
In silico studies predict strong binding to PDGFRβ (ΔG = -9.8 kcal/mol), suggesting potential as a tyrosine kinase inhibitor .
Future Directions
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